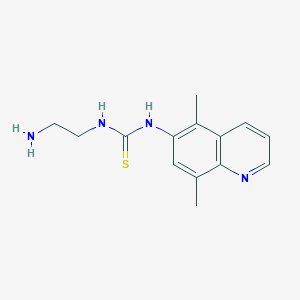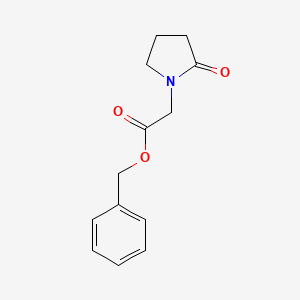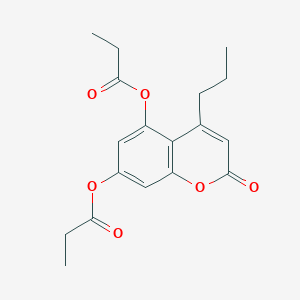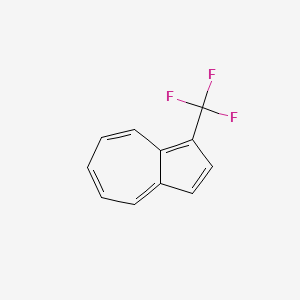
1-(Trifluoromethyl)azulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)azulene is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)azulene can be synthesized through several methods. One common approach involves the trifluoromethylation of azulene using trifluoromethyl iodide in the presence of a catalyst. The reaction typically occurs in a sealed glass ampoule at elevated temperatures (around 300°C) for a short duration (approximately 15 minutes) . Another method involves the reaction of azulene with trifluoromethanesulfonylpyridinium trifluoromethanesulfonate, followed by reduction using palladium-catalyzed reduction with formic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the laboratory methods mentioned above. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency, making the process more suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trifluoromethyl)azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using palladium-catalyzed reduction with formic acid.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with the trifluoromethyl group influencing the reactivity of the azulene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with formic acid is a typical reducing system.
Substitution: Reagents such as trifluoromethanesulfonylpyridinium trifluoromethanesulfonate are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azulene derivatives, while substitution reactions can produce various substituted azulenes.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)azulene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethyl)azulene involves its interaction with specific molecular targets and pathways. For instance, azulene derivatives can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes . Additionally, the compound’s photoredox potential allows it to act as a photosensitizer in light-initiated polymerization processes .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)azulene can be compared with other similar compounds, such as:
Azulene: The parent compound, known for its deep blue color and unique electronic properties.
Guaiazulene: A naturally occurring derivative with anti-inflammatory properties.
Chamazulene: Another natural derivative with potential therapeutic applications.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and wide range of applications in various scientific fields
Eigenschaften
CAS-Nummer |
143023-50-1 |
|---|---|
Molekularformel |
C11H7F3 |
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
1-(trifluoromethyl)azulene |
InChI |
InChI=1S/C11H7F3/c12-11(13,14)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H |
InChI-Schlüssel |
JHFRTVPGJFJJIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=CC(=C2C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxo-2-[(E)-phenyldiazenyl]butanamide](/img/structure/B12551093.png)
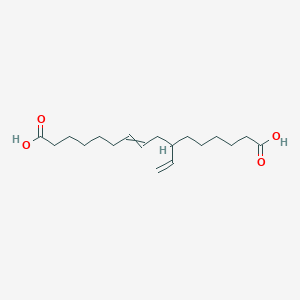
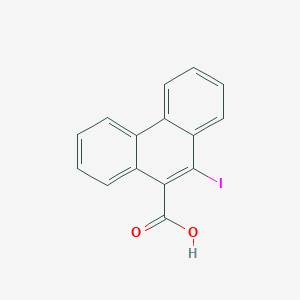
![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
